3-(Dimethylamino)propyl chloride hydrochloride

Stability Physicochemical Properties Pharmaceutical Intermediates

3-(Dimethylamino)propyl chloride hydrochloride is the preferred pharmaceutical intermediate for amitriptyline, imipramine, chlorpromazine, and cyclobenzaprine. Unlike the unstable liquid free base, this crystalline solid (mp 187–190°C) enables precise gravimetric dispensing and long-term ambient storage, eliminating decomposition risks. Validated NTP toxicity data and established genotoxic impurity control (37.5 ppb detection) support GMP manufacturing. Achieve quantitative (100%) amine polymer functionalization with LiCl promotion. Choose the validated solid form for reproducible synthesis.

Molecular Formula C5H12ClN.ClH
C5H13Cl2N
Molecular Weight 158.07 g/mol
CAS No. 5407-04-5
Cat. No. B119427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)propyl chloride hydrochloride
CAS5407-04-5
Synonyms3-Chloro-N,N-dimethyl-1-propanamine Hydrochloride;  (3-Chloropropyl)dimethylamine Hydrochloride;  1-Chloro-3-(dimethylamino)propane Hydrochloride;  3-Chloro-N,N-dimethyl-1-propanamine Hydrochloride;  N,N-Dimethyl-3-_x000B_chloropropylamine Hydrochloride;  N-(3-
Molecular FormulaC5H12ClN.ClH
C5H13Cl2N
Molecular Weight158.07 g/mol
Structural Identifiers
SMILESC[NH+](C)CCCCl.[Cl-]
InChIInChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
InChIKeyLJQNMDZRCXJETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)propyl Chloride Hydrochloride (CAS 5407-04-5): An Alkylating Intermediate for Pharma and Polymer Synthesis


3-(Dimethylamino)propyl chloride hydrochloride (CAS 5407-04-5), also known as N,N-dimethyl-3-chloropropylamine hydrochloride or DMPC, is a quaternary ammonium salt with the molecular formula C5H13Cl2N and a molecular weight of 158.07 g/mol. This white to off-white crystalline solid is highly soluble in water (2000 g/L) and polar solvents, exhibiting hygroscopic properties that necessitate storage in sealed, dry containers under inert atmosphere . The compound serves as a versatile alkylating reagent and pharmaceutical intermediate, primarily utilized in the synthesis of tricyclic antidepressants (e.g., amitriptyline, imipramine), antipsychotics (chlorpromazine), and muscle relaxants (cyclobenzaprine) . Its reactivity stems from the terminal alkyl chloride group, which enables nucleophilic substitution reactions, while the dimethylamino moiety facilitates quaternization and amine functionalization in polymer chemistry [1]. The hydrochloride salt form enhances stability and water solubility compared to the free base, making it the preferred form for industrial-scale organic synthesis .

Why 3-(Dimethylamino)propyl Chloride Hydrochloride Cannot Be Readily Substituted by Free Base or Bromo Analogs


Generic substitution of 3-(dimethylamino)propyl chloride hydrochloride with the free base (3-chloro-N,N-dimethylpropylamine, CAS 109-54-6) or bromo analogs (e.g., 3-bromopropylamine hydrobromide) is not straightforward due to fundamental differences in physicochemical stability, reaction kinetics, and regulatory compliance. The hydrochloride salt demonstrates markedly different physical properties from the free base—most critically, the free base is a liquid (boiling point 140°C) that is unstable in solution and prone to decomposition, while the hydrochloride is a crystalline solid (melting point 187-190°C) with superior long-term storage stability [1]. Furthermore, the chloride leaving group in the hydrochloride salt exhibits distinct reactivity profiles compared to bromo analogs in quaternization reactions, affecting both reaction rates and product purity in polymer functionalization [2]. Critically, the free base is classified as a genotoxic impurity in pharmaceutical manufacturing, requiring rigorous control and analytical monitoring, whereas the hydrochloride salt is the form specifically validated in NTP toxicity studies and pharmaceutical synthesis protocols [3]. These material differences preclude direct interchangeability in validated synthetic routes and quality-controlled manufacturing environments.

Quantitative Differentiation of 3-(Dimethylamino)propyl Chloride Hydrochloride vs. Free Base and Bromo Analogs


Hydrochloride Salt vs. Free Base: Stability and Handling Differentiation

3-(Dimethylamino)propyl chloride hydrochloride demonstrates a fundamentally different physical state and stability profile compared to its free base counterpart (3-chloro-N,N-dimethylpropylamine, CAS 109-54-6). The hydrochloride is a crystalline solid with a melting point range of 187-190 °C (lit.) , while the free base is a liquid with a boiling point of 140 °C at atmospheric pressure or 33-35 °C at 2.4 kPa [1]. Critically, the free base is documented as 'not stable in solution' , whereas the hydrochloride salt exhibits defined aqueous solubility of 2000 g/L and maintains a pH of 5-6 at 500 g/L in water at 20 °C . This solid-state stability of the hydrochloride eliminates the need for refrigerated storage required for the free base (2-8 °C) and enables room-temperature storage in sealed, dry conditions under inert gas .

Stability Physicochemical Properties Pharmaceutical Intermediates

Polymer Functionalization Efficiency: Quantitative Amine End-Group Incorporation

In anionic polymer functionalization, 3-dimethylaminopropyl chloride achieves quantitative (100%) amine end-group incorporation when coupled with poly(styryl)lithium (PSLi) or poly(isoprenyl)lithium (PILi) in the presence of lithium chloride. Without LiCl promotion, functionalization efficiencies drop substantially to 67% for PSLi and 85% for PILi [1][2]. This quantitative functionalization—achieved with 1 equivalent LiCl for PSLi and 10 equivalents for PILi in benzene—is critical for producing well-defined ω-dimethylamino-functionalized polymers. In contrast, bromo analogs such as 3-bromopropylamine hydrobromide are employed in surface grafting and quaternization reactions [3], but the chloride-based reagent demonstrates this unique capacity for near-perfect end-group fidelity under optimized conditions, a property not demonstrated for bromo alternatives in comparable living anionic systems.

Polymer Chemistry Anionic Polymerization Functionalization Efficiency

Regulatory and Safety Profile: Validated Toxicology Data vs. Genotoxic Impurity Classification

3-(Dimethylamino)propyl chloride hydrochloride (CAS 5407-04-5) has been subjected to comprehensive NTP toxicity studies in F344/N rats and B6C3F1 mice, establishing an oral LD50 of 417 mg/kg in rats (OECD Guideline 401) and documenting specific toxicological findings including goblet cell hypertrophy in nasal passages and elevated serum bile acids at high doses (50-100 mg/kg) [1][2]. Critically, the compound showed mutagenic activity in Salmonella typhimurium strains TA100 and TA1535 (with and without S9 activation) but no increase in micronucleated erythrocytes in vivo [1]. In stark contrast, the free base (3-chloro-N,N-dimethylpropylamine, CAS 109-54-6) is explicitly classified as a 'genotoxic impurity' in pharmaceutical samples (e.g., rizatriptan benzoate) and lacks comparable validated toxicology data. Additionally, the hydrochloride is regulated as a controlled genotoxic impurity with a detection limit of 37.5 ppm by GC-FID in pharmaceutical quality control [3].

Toxicology Genotoxicity Regulatory Compliance Pharmaceutical Quality Control

Optimal Use Cases for 3-(Dimethylamino)propyl Chloride Hydrochloride Based on Quantitative Evidence


Large-Scale Pharmaceutical Synthesis of Tricyclic Antidepressants and Antipsychotics

The solid hydrochloride form enables precise gravimetric dispensing and long-term ambient storage, eliminating the volatility and decomposition risks associated with the liquid free base . Validated NTP toxicology data and established genotoxic impurity control limits (37.5 ppm detection) provide regulatory confidence for GMP manufacturing [1][2]. The compound is specifically validated for the synthesis of amitriptyline, imipramine, chlorpromazine, and cyclobenzaprine .

Quantitative Chain-End Functionalization of Living Anionic Polymers

When coupling with poly(styryl)lithium or poly(isoprenyl)lithium in the presence of 1-10 equivalents of LiCl, 3-(dimethylamino)propyl chloride hydrochloride achieves quantitative (100%) amine functionalization, compared to only 67-85% without LiCl promotion [3]. This enables the synthesis of well-defined ω-dimethylamino-functionalized polymers for advanced materials including anion exchange membranes and surface-modified polymeric films [4].

Analytical Reference Standard and Impurity Profiling

The hydrochloride salt is available as a certified reference standard (e.g., Benzydamine EP Impurity G HCl) with purity >98.0% by argentometric titration . Its defined physicochemical properties (melting point 187-190 °C, solubility 2000 g/L, pH 5-6) make it suitable for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing [5].

Quaternization Reactions for Specialty Polymers and Ionic Liquids

The chloride leaving group provides controlled reactivity for quaternization of tertiary amine-functionalized polymers and synthesis of ionic liquids, as demonstrated in the preparation of water-soluble cationic polythionylphosphazene polyelectrolytes and quaternized polysulfone anion exchange membranes [6][7]. The hygroscopic nature and high water solubility (2000 g/L) facilitate aqueous-phase quaternization reactions [8].

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